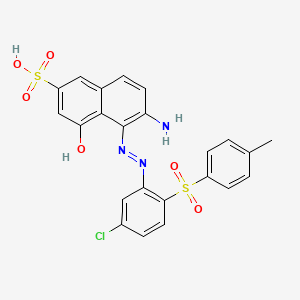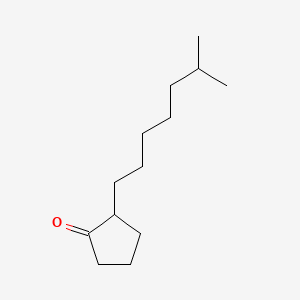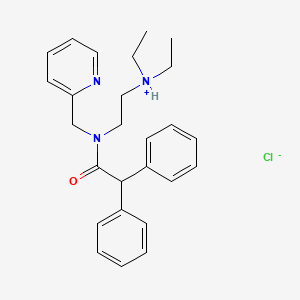
Isodecyl tridecyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecyl tridecyl phthalate is a high-molecular-weight phthalate ester commonly used as a plasticizer. It is derived from the esterification of phthalic acid with isodecyl and tridecyl alcohols. This compound is known for its ability to increase the flexibility and durability of plastic products, making it a valuable additive in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isodecyl tridecyl phthalate involves the esterification of phthalic acid with isodecyl and tridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of phthalic acid and the alcohols into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Isodecyl tridecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between different alcohols and esters, facilitated by an acid or base catalyst .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, temperature range of 50-100°C.
Transesterification: Alcohols (e.g., methanol, ethanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, temperature range of 100-150°C.
Major Products Formed
Hydrolysis: Phthalic acid, isodecyl alcohol, tridecyl alcohol.
Transesterification: New esters formed from the exchange of ester groups between different alcohols and this compound.
Wissenschaftliche Forschungsanwendungen
Isodecyl tridecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and coatings.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its bioaccumulative properties.
Industry: Widely used in the manufacturing of plastic products, including food wrappers, pharmaceutical pills, and coatings for furnishings and cookware
Wirkmechanismus
Isodecyl tridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. At the molecular level, it disrupts the intermolecular forces between polymer chains, allowing them to move more freely. This mechanism is crucial for enhancing the mechanical properties of plastic products .
Vergleich Mit ähnlichen Verbindungen
Isodecyl tridecyl phthalate is often compared with other high-molecular-weight phthalates, such as diisononyl phthalate and diisodecyl phthalate. These compounds share similar properties and applications but differ in their specific alcohol components and molecular structures. For example:
Diisononyl phthalate: Derived from the esterification of phthalic acid with isononyl alcohols.
Diisodecyl phthalate: Derived from the esterification of phthalic acid with isodecyl alcohols
This compound is unique due to its combination of isodecyl and tridecyl alcohols, which provides distinct mechanical properties and flexibility compared to other phthalates .
Eigenschaften
CAS-Nummer |
61886-60-0 |
|---|---|
Molekularformel |
C31H52O4 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
InChI-Schlüssel |
TYLLMRSWXAGLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)


![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
